N-Formyl-dl-tryptophan

Description

Contextualization within Tryptophan Metabolism Research

The significance of N-Formyl-dl-tryptophan in research is best understood within the context of the major metabolic routes of tryptophan in the body. Tryptophan, an essential amino acid that must be obtained from the diet, is a precursor for protein synthesis and several bioactive molecules. nih.gov Its metabolism primarily follows three distinct pathways: the serotonin (B10506) pathway, the indole (B1671886) pathway (largely dependent on gut microbiota), and the kynurenine (B1673888) pathway. biocrates.comoup.com

Of these, the kynurenine pathway is the principal route, accounting for the catabolism of over 90-95% of tryptophan not utilized for protein synthesis. nih.govfrontiersin.org This pathway is initiated by the first and rate-limiting step: the oxidation of L-tryptophan into N-formyl-L-kynurenine (NFK). nih.goved.ac.ukbiorxiv.org This crucial conversion is catalyzed by two structurally distinct, heme-containing dioxygenase enzymes:

Tryptophan 2,3-dioxygenase (TDO): Primarily found in the liver, TDO regulates systemic tryptophan levels. nih.goved.ac.uk

Indoleamine 2,3-dioxygenase (IDO1 and IDO2): Found in many other tissues and immune cells, IDO plays a significant role in the immune response. nih.govfrontiersin.org

Following its formation, N-formyl-L-kynurenine is rapidly hydrolyzed by formamidases to yield kynurenine. biorxiv.org Kynurenine then serves as a central branch-point, leading to the production of several neuroactive and immunomodulatory metabolites, and ultimately to the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govoup.com

Given that the natural pathway involves the L-isomer of tryptophan and produces N-formyl-L-kynurenine, the synthetic compound N-Formyl-dl-tryptophan is used as an analogue in research. lookchem.com For example, it has been utilized in studies of microbial metabolism, such as in Xanthomonas pruni, to understand the regulation and induction of enzymes within the tryptophan degradation pathway. asm.org The design and synthesis of such tryptophan analogues are a cornerstone of research aimed at developing specific inhibitors for enzymes like IDO1, which are significant targets in cancer immunotherapy. nih.gov

Table 1: Overview of Major Tryptophan Metabolic Pathways

| Pathway | Key Enzymes | Primary Metabolites | Primary Functions |

|---|---|---|---|

| Kynurenine Pathway | Tryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO1, IDO2), Kynurenine formamidase | N-formyl-L-kynurenine, Kynurenine, Kynurenic acid, Quinolinic acid | Immune regulation, NAD+ synthesis, neuroactivity |

| Serotonin Pathway | Tryptophan hydroxylase, Aromatic amino acid decarboxylase | Serotonin, Melatonin | Neurotransmission, mood regulation, circadian rhythms |

| Indole Pathway (Microbiota) | Tryptophanase | Indole, Indole derivatives | Gut barrier function, host-microbe signaling |

Historical Perspectives on N-Formyl-dl-Tryptophan Discovery and Early Research

The study of N-Formyl-dl-tryptophan is intrinsically linked to the historical elucidation of the kynurenine pathway. The journey to understand this metabolic route began long before the precise structure of its intermediates was known.

The first hint of this pathway emerged in 1853 when Justus von Liebig identified kynurenic acid in the urine of dogs, though its connection to tryptophan was not yet established. mdpi.com Tryptophan itself was first identified as an essential amino acid by Frederick Hopkins in 1901. mdpi.com A few years later, in 1904, Alexander Ellinger made the pivotal connection that kynurenic acid was a metabolite of tryptophan. mdpi.com

The concept of kynurenine as a central intermediate was established in the 1930s by the work of Y. Kotake and colleagues, who isolated it in 1927. biocrates.commdpi.com This period also saw the initial discovery of the first enzyme of the pathway, tryptophan 2,3-dioxygenase (TDO), then known as tryptophan pyrrolase, in the 1930s. nih.goved.ac.uk The subsequent identification of N-formylkynurenine as the direct product of TDO's action clarified the initial step of the pathway. The mechanism of this enzymatic conversion, involving the insertion of molecular oxygen into the indole ring of tryptophan, has been a subject of intense study ever since. acs.orgacs.org

The second key enzyme, indoleamine 2,3-dioxygenase (IDO), was first isolated from rabbit intestine much later, in 1967. nih.goved.ac.uk This discovery revealed that tryptophan catabolism was not confined to the liver and played roles in other parts of the body. Early research on IDO, spurred by observations in the 1980s, linked its activation by interferon-γ to the immune response against infections, igniting a long-standing debate on its immunosuppressive mechanisms. nih.gov The understanding of the IDO family of enzymes continued to evolve, with a third dioxygenase, IDO2, being identified by three independent groups in 2007, which led to the reclassification of the original IDO as IDO1. nih.gov

Throughout this history, synthetic analogues like N-Formyl-dl-tryptophan have served as important chemical tools. lookchem.comasm.org Early enzymatic studies in microorganisms and later, the rational design of enzyme inhibitors, have relied on such compounds to dissect reaction mechanisms and biological functions of the kynurenine pathway enzymes. asm.orgnih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| N-Formyl-dl-tryptophan |

| Tryptophan |

| N-formyl-L-kynurenine |

| Serotonin |

| Kynurenine |

| Kynurenic acid |

| Nicotinamide adenine dinucleotide (NAD+) |

| Melatonin |

| Indole |

| Quinolinic acid |

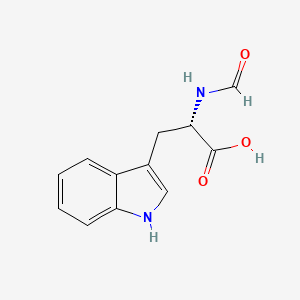

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-formamido-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-7-14-11(12(16)17)5-8-6-13-10-4-2-1-3-9(8)10/h1-4,6-7,11,13H,5H2,(H,14,15)(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEMLJPSSOJRHX-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27520-72-5 | |

| Record name | N-Formyltryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027520725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Ii. Biosynthesis and Metabolic Pathways Involving N Formyl Dl Tryptophan

Centrality of N-Formyl-L-Kynurenine in the Kynurenine (B1673888) Pathway

N-Formyl-L-kynurenine holds a central position as the first stable intermediate in the kynurenine pathway. frontiersin.orgfrontiersin.org Its formation marks the commitment of L-tryptophan to this metabolic route, leading to the production of a cascade of downstream molecules with diverse biological activities. ontosight.aimdpi.com

Enzymatic Formation of N-Formylkynurenine from L-Tryptophan

The oxidative cleavage of the indole (B1671886) ring of L-tryptophan to yield N-formyl-L-kynurenine is carried out by three distinct but related enzymes: Tryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase 1 (IDO1), and Indoleamine 2,3-dioxygenase 2 (IDO2). encyclopedia.pubnih.govrsc.orgmdpi.com These enzymes, while catalyzing the same fundamental reaction, exhibit differences in their tissue distribution, regulation, and substrate specificity. frontiersin.org

Tryptophan 2,3-dioxygenase, also known as TDO or TDO2, is a heme-containing enzyme that catalyzes the oxidation of L-tryptophan to N-formyl-L-kynurenine. nih.govresearchgate.neted.ac.ukwikipedia.org This reaction is the first and rate-limiting step of the kynurenine pathway. nih.govresearchgate.neted.ac.ukwikipedia.org TDO is a homotetrameric enzyme primarily expressed in the liver, where it plays a key role in regulating systemic tryptophan levels. nih.govnih.goved.ac.ukwikipedia.orgfrontiersin.org The enzyme utilizes molecular oxygen to cleave the pyrrole (B145914) ring of the indole nucleus of tryptophan. frontiersin.org TDO exhibits a high degree of substrate specificity for L-tryptophan. frontiersin.org

Indoleamine 2,3-dioxygenase 1 (IDO1) is another heme-containing enzyme that catalyzes the same rate-limiting step in tryptophan catabolism as TDO. nih.govresearchgate.neted.ac.uknih.govnih.govnih.govrsc.org Unlike the liver-specific TDO, IDO1 is a monomeric enzyme that is widely distributed in various tissues and immune cells. nih.goved.ac.uknih.govebi.ac.uk Its expression is inducible by pro-inflammatory stimuli, particularly interferon-gamma (IFN-γ). nih.govtocris.com IDO1 has a broader substrate specificity compared to TDO, acting on various indoleamine derivatives, though L-tryptophan is its primary physiological substrate. ebi.ac.uk The catalytic efficiency of IDO1 for L-tryptophan is significantly higher than for D-tryptophan. uniprot.org

Subsequent Enzymatic Hydrolysis to L-Kynurenine

Following its formation, N-formyl-L-kynurenine is rapidly hydrolyzed to L-kynurenine and formate (B1220265). spandidos-publications.commdpi.comqmul.ac.uk This reaction is catalyzed by the enzyme kynurenine formamidase, also known as arylformamidase. qmul.ac.ukontosight.aiinrae.frnih.gov This hydrolytic step is crucial for the progression of the kynurenine pathway, as L-kynurenine is the central metabolite from which all other downstream products are derived. frontiersin.orgfrontiersin.org

Table 1: Enzymes Involved in the Initial Steps of the Kynurenine Pathway

| Enzyme | Abbreviation | Structure | Primary Location | Substrate(s) | Product |

|---|---|---|---|---|---|

| Tryptophan 2,3-dioxygenase | TDO, TDO2 | Homotetramer | Liver nih.govnih.goved.ac.ukwikipedia.orgfrontiersin.org | L-Tryptophan nih.govresearchgate.neted.ac.ukwikipedia.org | N-Formyl-L-kynurenine nih.govresearchgate.neted.ac.ukwikipedia.org |

| Indoleamine 2,3-dioxygenase 1 | IDO1 | Monomer | Various tissues, immune cells nih.goved.ac.uknih.govebi.ac.uk | L-Tryptophan, other indoleamines ebi.ac.uk | N-Formyl-L-kynurenine nih.govresearchgate.neted.ac.uknih.govnih.govnih.govrsc.org |

| Indoleamine 2,3-dioxygenase 2 | IDO2 | Kidney, liver, reproductive system nih.gov | Tryptophan and other indoleamines nih.gov | N-Formyl-L-kynurenine nih.govnih.gov | |

| Kynurenine formamidase | α/β hydrolase fold | N-Formyl-L-kynurenine qmul.ac.ukontosight.aiinrae.frnih.gov | L-Kynurenine, Formate spandidos-publications.commdpi.comqmul.ac.uk |

Role of Arylformamidase (AFMID/KFase)

Arylformamidase (AFMID), also commonly known as kynurenine formamidase (KFase), is a critical enzyme that catalyzes the second step in the kynurenine pathway. wikipedia.orgnih.gov Its primary function is the hydrolysis of N-formyl-L-kynurenine to yield L-kynurenine and formate. wikipedia.orguniprot.orguniprot.org This enzymatic action is essential for the continuation of tryptophan catabolism, which ultimately leads to the production of various bioactive molecules, including kynurenic acid, and the vital coenzyme NAD+. nih.govresearchgate.net

The systematic name for this enzyme is aryl-formylamine amidohydrolase, and it belongs to the hydrolase family. wikipedia.org AFMID is found in the cytoplasm and, to some extent, in the nucleus. hmdb.cauniprot.org Studies in mice have shown that AFMID-specific activity is approximately two times higher in the liver than in the kidney. nih.gov The inactivation of the Afmid gene in mice leads to a nearly complete elimination of formyl-kynurenine hydrolysis, highlighting its central role in this metabolic step. nih.gov This enzyme is considered crucial for the elimination of potentially toxic metabolites. uniprot.orgmybiosource.com The overexpression of AFMID has been observed in several types of cancer, where it contributes to an increased flux through the kynurenine pathway, resulting in the accumulation of kynurenine. frontiersin.org

Table 1: Properties and Reaction of Arylformamidase (AFMID/KFase)

| Property | Description |

| Enzyme Name | Arylformamidase (AFMID), Kynurenine Formamidase (KFase) |

| EC Number | 3.5.1.9 wikipedia.org |

| Family | Hydrolases wikipedia.org |

| Subcellular Location | Cytoplasm, Nucleus hmdb.cauniprot.org |

| Substrates | N-formyl-L-kynurenine, H₂O wikipedia.org |

| Products | L-kynurenine, Formate wikipedia.org |

| Function | Catalyzes the second step of the kynurenine pathway, essential for tryptophan metabolism and elimination of toxic metabolites. uniprot.orgnih.govmybiosource.com |

Non-Enzymatic Transformations and Alternative Pathways of N-Formylkynurenine

While the canonical kynurenine pathway involves the enzymatic hydrolysis of N-formylkynurenine (NFK) by AFMID, recent research has unveiled that NFK can also undergo significant non-enzymatic transformations. biorxiv.orgbiorxiv.org These alternative pathways challenge the traditional view of NFK as merely a transient precursor to kynurenine, suggesting it has a more complex chemical fate and potential biological significance. biorxiv.orgnih.gov The balance between the enzymatic hydrolysis and non-enzymatic reactions appears to be regulated by the presence and activity of hydrolases like AFMID. biorxiv.org

Formation of Conjugates with Biological Nucleophiles

A novel, non-enzymatic branch of tryptophan catabolism involves the transformation of N-formylkynurenine under physiological conditions (37°C, pH 7.4). biorxiv.orgnih.gov In this pathway, NFK can deaminate to form an electrophilic intermediate known as NFK-carboxyketoalkene (NFK-CKA). biorxiv.orgbiorxiv.org This highly reactive species can then rapidly form adducts, or conjugates, with biological nucleophiles. biorxiv.org

Key intracellular antioxidants, such as cysteine and glutathione, have been identified as targets for this conjugation. biorxiv.orgbiorxiv.org The reaction with these nucleophiles is swift, occurring in under two minutes. nih.gov This nucleophile-scavenging activity suggests a potential role for NFK in modulating redox balance by consuming important antioxidants. biorxiv.org It is also hypothesized that NFK-CKA could react with nucleophilic residues on proteins, such as cysteine, lysine, or histidine, potentially altering protein function. biorxiv.org The presence of serum hydrolases, which efficiently convert NFK to kynurenine, can suppress this non-enzymatic deamination pathway, indicating a regulatory switch between the canonical and alternative routes. biorxiv.orgnih.gov

Table 2: Non-Enzymatic Reaction of N-Formylkynurenine (NFK) with Nucleophiles

| Reactant | Intermediate | Nucleophile | Product |

| N-Formylkynurenine (NFK) | NFK-carboxyketoalkene (NFK-CKA) | Cysteine | NFK-Cysteine Conjugate |

| N-Formylkynurenine (NFK) | NFK-carboxyketoalkene (NFK-CKA) | Glutathione | NFK-Glutathione Conjugate |

Proposed Participation in One-Carbon Metabolism

The formyl group of N-formylkynurenine has been proposed to participate in one-carbon metabolism. biorxiv.org One-carbon metabolism is a crucial network of biochemical reactions that transfer one-carbon units for the synthesis of nucleotides, amino acids, and for methylation reactions. nih.govportlandpress.com The enzymatic hydrolysis of N-formyl-L-kynurenine by arylformamidase directly contributes to this pool by releasing formate. wikipedia.orgportlandpress.com

This formate can then be utilized in various metabolic processes that depend on one-carbon units. Research in C. elegans has shown a connection between the expression of flavin-containing monooxygenases (FMOs), tryptophan metabolism, and one-carbon metabolism, further suggesting an intricate link between these pathways. nih.govresearchgate.net The transfer of the formyl group from NFK represents a direct intersection between the kynurenine pathway and the broader network of one-carbon metabolism. biorxiv.orgportlandpress.com

Iii. Enzymatic Mechanisms and Catalysis Associated with N Formyl Dl Tryptophan Formation

Mechanistic Studies of Tryptophan Dioxygenases (IDO/TDO)

The elucidation of the catalytic mechanisms of IDO and TDO has been a subject of extensive research, employing a combination of crystallographic, spectroscopic, computational, and kinetic studies. ed.ac.ukpnas.orgutsa.edu These studies have provided significant insights into how these enzymes activate molecular oxygen and orchestrate the complex process of tryptophan oxidation.

The catalytic cycle of both IDO and TDO is generally understood to begin with the binding of the substrate, L-tryptophan, and molecular oxygen to the active site containing a ferrous (Fe(II)) heme cofactor. utsa.edunih.gov However, the order of binding appears to differ between the two enzymes. For TDO, it is established that L-tryptophan binds first to the ferrous enzyme, which then facilitates the binding of dioxygen. pnas.orgfrontiersin.org In contrast, for IDO, evidence suggests that dioxygen binds to the heme iron before the binding of L-tryptophan. utsa.edufrontiersin.org This difference in the assembly of the ternary complex is a key distinction between the two enzymes. frontiersin.org

Once the ternary complex of enzyme-substrate-dioxygen is formed, the reaction proceeds through a series of proposed intermediates. utsa.edunih.gov Several mechanistic pathways have been proposed, and the exact sequence of events is still a topic of active investigation. One long-standing proposal involves the deprotonation of the indoleamine group of tryptophan by an active site base, which facilitates a nucleophilic attack on the heme-bound dioxygen. pnas.orgutsa.edu More recent proposals, supported by computational and experimental data, suggest alternative mechanisms. These include a radical-based mechanism or an electrophilic-based mechanism involving the formation of an epoxide intermediate and a ferryl iron species. rsc.org Another proposed mechanism involves the direct electrophilic addition of the Fe(II)-bound oxygen to the C2 or C3 position of the indole (B1671886) ring or a direct radical addition of the Fe(III)-superoxide to the C2 position. acs.org These pathways can then proceed through either a dioxetane intermediate or a Criegee-type rearrangement to yield the final product, N-formylkynurenine. nih.govacs.orgresearchgate.netresearchgate.net

A simplified representation of a common proposed catalytic cycle is as follows:

Binding: Substrate (L-Trp) and dioxygen (O2) bind to the ferrous (Fe(II)) heme of the enzyme to form a ternary complex. ed.ac.uknih.gov

Activation & Attack: The enzyme activates O2, leading to an attack on the C2=C3 bond of the tryptophan indole ring. pnas.orgutsa.edu

Intermediate Formation: A highly reactive intermediate, such as a hydroperoxide, dioxetane, or an epoxide, is formed. nih.govrsc.orgresearchgate.net

Ring Cleavage: The intermediate undergoes rearrangement (e.g., Criegee or dioxetane rearrangement), leading to the oxidative cleavage of the pyrrole (B145914) ring. nih.govresearchgate.net

Product Release: The product, N-formylkynurenine, is released, and the enzyme is regenerated to its initial ferrous state for the next catalytic cycle.

The identification of transient heme-intermediates is crucial for understanding the dioxygenation pathway. Spectroscopic and computational studies have been instrumental in characterizing these short-lived species. pnas.orgutsa.edu A key intermediate that has been a focus of research is the ternary complex of the ferrous enzyme with tryptophan and oxygen (Fe(II)-O2-Trp). utsa.edu

Experimental evidence has supported the existence of a ferryl (Fe(IV)=O) intermediate in the catalytic cycle of human IDO (hIDO). pnas.org This finding suggests a mechanism where the two oxygen atoms are inserted into the substrate in a consecutive two-step reaction, which was a paradigm shift from the previously held belief of a simultaneous incorporation of both oxygen atoms. pnas.org This ferryl intermediate is not observed during the reaction of human TDO (hTDO), highlighting structural and mechanistic differences between the two enzymes. pnas.org

The proposed dioxygenation pathways generally involve the formation of either a 3-indolenylperoxy intermediate or a dioxetane intermediate. utsa.eduresearchgate.net The Criegee rearrangement of a hydroperoxide intermediate has also been proposed as a plausible pathway. nih.govresearchgate.net Density functional theory (DFT) calculations have explored the energetics of these different pathways, suggesting that direct electrophilic or radical addition to the indole ring followed by the formation of a metastable dioxetane intermediate is a viable mechanism. acs.org

Mass spectrometry studies have identified a species consistent with the insertion of a single oxygen atom into the tryptophan substrate during O2-driven turnover, suggesting a cyclic amino acetal (B89532) structure. nih.gov This finding supports a ring-opening mechanism for the formation of N-formylkynurenine, as opposed to the previously proposed Criegee or dioxetane mechanisms. nih.gov

The activation of molecular oxygen by the heme cofactor is a critical step in the catalytic cycle. ed.ac.uknih.gov In its ground state, molecular oxygen is a relatively unreactive triplet diradical. The enzyme facilitates the reaction between oxygen and the singlet-state tryptophan substrate, which is otherwise spin-forbidden. ed.ac.uk The binding of dioxygen to the ferrous heme iron to form a ferrous-oxy complex is the initial step in this activation process. utsa.edu

The subsequent steps in oxygen activation are debated. One proposed mechanism involves the deprotonation of the tryptophan indole NH group, which increases the nucleophilicity of the indole ring, facilitating its attack on the bound dioxygen. utsa.edu Another model suggests that the heme-bound dioxygen itself acts as the base to deprotonate the indole. pnas.org

Recent studies have also pointed to the formation of a high-valent ferryl species as a key oxidant in the reaction. pnas.orgutsa.edu In this scenario, the O-O bond of the bound dioxygen is cleaved, with one oxygen atom forming the ferryl intermediate and the other being incorporated into the substrate. The direct coordination of O2 to the heme iron is essential for this activation. utsa.edu The microenvironment of the active site, including the presence of specific amino acid residues, plays a crucial role in modulating the reactivity of the bound oxygen and guiding the subsequent oxidative cleavage of the tryptophan ring. pnas.org

Iv. Advanced Chemical Synthesis and Derivatization Strategies for N Formyl Dl Tryptophan

Direct N-Formylation Methodologies for Tryptophan and its Derivatives

The introduction of a formyl group to the nitrogen atom of the indole (B1671886) ring in tryptophan is a key modification in peptide synthesis and the development of related compounds.

Evaluation of Acidic Promoters (e.g., Trimethylsilyl (B98337) Bromide, Phosphorus Tribromide)

The direct N(in)-formylation of tryptophan is effectively promoted by a variety of inorganic and organoelement halides. nih.gov Among these, trimethylsilyl bromide (Me3SiBr) and the more cost-effective phosphorus tribromide (PBr3) have been identified as highly efficient acidic promoters. nih.gov The use of these promoters facilitates a convenient and reproducible synthetic pathway. nih.gov The reaction mechanism involves the activation of the indole nitrogen by the acidic promoter, making it more susceptible to formylation.

Research has demonstrated the successful application of these promoters in the synthesis of N(in)-formyltryptophan hydrobromide. nih.gov The efficiency of PBr3, in particular, has led to its selection for further optimization in synthetic protocols. nih.gov

Table 1: Evaluation of Acidic Promoters for N(in)-Formylation of Tryptophan

| Promoter | Efficacy | Notes |

| Trimethylsilyl Bromide (Me3SiBr) | High | An effective but more expensive option. nih.gov |

| Phosphorus Tribromide (PBr3) | High | A less expensive and highly efficient alternative, selected for optimization. nih.gov |

Scalability and Scope of Synthetic Procedures for N(in)-Formyltryptophan Hydrobromide

A significant advantage of the developed synthetic procedure for N(in)-formyltryptophan hydrobromide is its scalability. The synthesis has been successfully scaled up to 150 mmol, demonstrating its practicality for laboratory-scale production. nih.gov

The scope of this method extends beyond tryptophan itself, proving successful for some tryptophan derivatives and closely related indoles. nih.gov However, the applicability of this direct N-formylation method appears to be limited to indoles that are substituted at the C-3 position. nih.gov This limitation suggests that the electronic and steric environment of the indole ring plays a crucial role in the success of the reaction.

Synthesis of N-Formyl-dl-Tryptophan Analogues and Structurally Related Compounds

The synthesis of analogues of N-formyl-dl-tryptophan and related structures is a burgeoning area of research, driven by the quest for novel therapeutic agents and tools for chemical biology.

Incorporation into Dipeptide Synthesis for Receptor Antagonist Research

N-formyl-dl-tryptophan and its derivatives are valuable building blocks in the synthesis of dipeptides aimed at developing receptor antagonists. nih.gov Specifically, tryptophan-containing dipeptides have been synthesized and investigated for their ability to inhibit the formyl peptide receptor 1 (FPR1). nih.gov

In one study, a series of tryptophan-containing dipeptides were synthesized to improve upon the pharmacological activity of an initial lead compound. nih.gov Several of these synthesized compounds demonstrated potent and dual inhibitory effects on superoxide (B77818) anion generation and neutrophil elastase release induced by formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP) in human neutrophils. nih.gov Further investigation revealed that this inhibition was linked to the selective antagonism of FPR1. nih.gov Structure-activity relationship studies identified the N-benzoyl-Trp-Phe-OMe fragment as a promising core structure for interacting with FPR1, highlighting its potential as a lead for developing new treatments for neutrophilic inflammatory diseases. nih.gov

Table 2: Bioactivity of Tryptophan-Containing Dipeptide Derivatives as FPR1 Antagonists

| Compound | Inhibition of FMLP-induced Superoxide Anion Generation (IC50, µM) | Inhibition of FMLP-induced Neutrophil Elastase Release (IC50, µM) |

| 3 | 0.23 | 0.60 |

| 6 | 1.88 | 2.47 |

| 19a | 1.87 | 3.60 |

| 24a | 0.12 | 0.37 |

| 24b | 1.32 | 1.03 |

| Data from a study on tryptophan-containing dipeptides as FPR1 antagonists. nih.gov |

Design and Synthesis of Cyclopropane-Core Tryptophan Analogues

The introduction of a cyclopropane (B1198618) ring into the structure of tryptophan analogues is a strategy employed to impart conformational restriction, which can lead to enhanced biological activity and selectivity. researchgate.net The design and synthesis of such analogues have been pursued to create novel compounds with potential therapeutic applications, including as monoamine oxidase inhibitors and receptor affinity probes. researchgate.net

One approach to synthesizing α,β-cyclopropyl tryptophan analogues involves a 1,3-dipolar cycloaddition between an amino acrylate (B77674) and an in-situ generated diazo species. nih.gov This method requires an N-protecting group on the diazo precursor for successful cyclopropanation, with Boc being identified as an optimal choice. nih.gov Another strategy for creating β,β′-cyclopropyl tryptophan mimics involves the cyclodialkylation of 3-indole acetonitrile. nih.gov

A series of tryptamine (B22526) analogues featuring a cyclopropylamine (B47189) unit have been prepared starting from 3-indolyl acetonitriles through a MeTi(Oi-Pr)3-mediated cyclopropanation. researchgate.net This method has been shown to be effective for nitriles bearing indole or sulfonamide moieties. researchgate.net

Application in GenoChemetic Strategies for Natural Product Derivatization

GenoChemetic strategies, which integrate synthetic biology with synthetic chemistry, offer a powerful approach for the rapid diversification of natural product scaffolds. nih.gov N-formyl-dl-tryptophan and its precursors can be utilized in such strategies to generate novel derivatives with potentially enhanced or altered biological activities.

As a proof-of-concept, an Escherichia coli strain expressing the violacein (B1683560) biosynthesis pathway was supplemented with 5-bromo-tryptophan, leading to the generation of halogenated analogues of violacein and deoxyviolacein. nih.gov This demonstrated the promiscuity of the biosynthetic pathway and its ability to accept modified tryptophan substrates. nih.gov Furthermore, the brominated violacein analogues produced through this method were then used in Suzuki-Miyaura cross-coupling reactions to generate a diverse portfolio of new derivatives directly from the crude extract. nih.gov This flexible and rapid approach allows for the exploration of a wider chemical space for various natural product scaffolds. nih.gov

V. Sophisticated Analytical Characterization and Quantification of N Formyl Dl Tryptophan

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is indispensable for confirming the molecular structure of N-Formyl-dl-tryptophan. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the carbon-hydrogen framework of N-Formyl-dl-tryptophan.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the formyl group (-CHO), a characteristic signal appears as a singlet or a doublet depending on the isotopic labeling. researchgate.net In one study, the formyl proton peak was observed at 8.42 ppm. researchgate.net The protons on the indole (B1671886) ring and the aliphatic chain also show distinct chemical shifts and coupling patterns, allowing for complete structural assignment.

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The carbon of the formyl group is typically observed in the aldehydic region of the spectrum. For instance, in a related formate (B1220265) compound, this carbon signal appeared at 165.8 ppm. researchgate.net The other carbon signals, including those of the carboxylic acid, the indole ring, and the aliphatic side chain, provide a complete carbon fingerprint of the molecule. nih.govspectrabase.com Predicted ¹³C NMR data for related formylated kynurenine (B1673888) structures further aid in the spectral interpretation of tryptophan metabolites. hmdb.ca

Interactive Data Table: Predicted NMR Chemical Shifts for N-Formyl-dl-tryptophan

This table presents predicted chemical shift values, which are essential for the structural verification of the compound.

| Atom Type | Predicted Chemical Shift (ppm) |

| Formyl Proton (¹H) | ~8.4 ppm |

| Formyl Carbon (¹³C) | ~165 ppm |

| Carboxyl Carbon (¹³C) | ~175 ppm |

| Alpha-Carbon (¹³C) | ~55 ppm |

| Indole Ring Carbons (¹³C) | 108-137 ppm |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and its more advanced counterpart, Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The FTIR spectrum of N-Formyl-dl-tryptophan displays characteristic absorption bands corresponding to its various structural components. nih.govresearchgate.net

Key vibrational bands include:

N-H Stretching: A band related to the N-H stretch of the indole ring is typically observed. researchgate.net

O-H Stretching: A broad band corresponding to the O-H stretch of the carboxylic acid group. researchgate.net

C=O Stretching: Two distinct carbonyl stretching bands are expected: one for the formyl group and another for the carboxylic acid group.

C-H Stretching: Bands corresponding to the aromatic C-H bonds of the indole ring and the aliphatic C-H bonds of the side chain. researchgate.net

These specific absorption frequencies provide a unique spectral fingerprint for N-Formyl-dl-tryptophan. nih.gov

Mass Spectrometry (MS, GC-MS, HRMS/MS) for Product Identification and Metabolite Profiling

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. It is also instrumental in identifying metabolites by analyzing their mass-to-charge ratio (m/z). researchgate.net

Molecular Weight: The molecular formula of N-Formyl-dl-tryptophan is C₁₂H₁₂N₂O₃, with a molecular weight of approximately 232.23 g/mol . nih.govscbt.com High-Resolution Mass Spectrometry (HRMS) can determine the exact mass with high precision (e.g., 232.08479225 Da), which is crucial for confirming the elemental composition. nih.gov

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting daughter ions. This provides structural information and helps in the definitive identification of the compound, especially in complex biological samples. researchgate.netresearchgate.net For tryptophan oxidation products like N-formylkynurenine (NFK), which is structurally related to N-Formyl-tryptophan, specific fragment ions can be monitored for identification. researchgate.netelifesciences.org For example, NFK-containing peptides often show a characteristic signal at m/z 174.1. researchgate.net

Coupled Techniques (GC-MS, LC-MS): When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), mass spectrometry becomes a powerful tool for separating and identifying components in a mixture. GC-MS data for N-Formyl-dl-tryptophan is available in spectral libraries like NIST. nih.gov LC-MS is particularly valuable for analyzing tryptophan metabolites in biological fluids like human serum, often after a derivatization step to improve analytical properties. nih.gov

Chromatographic Methodologies for Separation and Quantification

Chromatographic methods are essential for separating N-Formyl-dl-tryptophan from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV, Fluorescence, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of tryptophan and its metabolites. escholarship.org The separation is typically achieved on a reversed-phase column (e.g., C18), where compounds are separated based on their hydrophobicity. escholarship.orgnih.gov

Detection Methods:

UV Detection: N-Formyl-dl-tryptophan contains an indole ring, which is a strong chromophore. This allows for its detection and quantification using a UV detector, often set at a wavelength of 280 nm. nih.gov

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be employed, as the indole moiety is naturally fluorescent. researchgate.net

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer (LC-MS) offers the highest level of selectivity and sensitivity. nih.govbiorxiv.org It allows for the simultaneous quantification of tryptophan and its various metabolites, including N-formylkynurenine, in complex biological matrices. nih.gov

Research has demonstrated the use of HPLC for the determination of stabilizers in human albumin solutions, where N-Formyl-dl-tryptophan was used as an internal standard and separated on a reversed-phase column with UV detection at 280 nm. nih.gov

Chiral Chromatography and Derivatization for Enantiomeric Analysis

Since N-Formyl-dl-tryptophan exists as a racemic mixture (containing both D- and L-enantiomers), chiral chromatography is necessary to separate these stereoisomers. This is critical because enantiomers can have different biological activities.

There are two main approaches for enantiomeric separation via chromatography:

Direct Separation using Chiral Stationary Phases (CSPs): This method involves using an HPLC column where the stationary phase itself is chiral. Macrocyclic antibiotic-based CSPs, such as those using Ristocetin A, have been shown to be effective in separating the enantiomers of N-formyl-tryptophan under reversed-phase conditions. mst.edu Zwitterionic CSPs based on Cinchona alkaloids have also been successfully used for the enantiomeric separation of various tryptophan derivatives. nih.gov

Indirect Separation via Chiral Derivatization: In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. cabidigitallibrary.orgmdpi.com These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column. cabidigitallibrary.org For example, tryptophan enantiomers have been separated after derivatization with o-phthaldialdehyde (OPA) and a chiral thiol, followed by fluorescence detection. cabidigitallibrary.org

Interactive Data Table: Chiral Separation of N-Formyl-tryptophan Enantiomers

This table summarizes findings from a study using a Ristocetin A chiral stationary phase.

| Mobile Phase Condition | Retention Factor (k'₁) | Retention Factor (k'₂) | Separation Factor (α) |

| Condition A | 1.68 | 1.16 | 1.45 |

| Condition B | 2.89 | 1.65 | 1.62 |

| Condition C | 11.37 | 1.42 | 1.77 |

Data adapted from a study on a Ristocetin A CSP, demonstrating effective enantiomeric separation. mst.edu

Marfey's Reagent and its Variants for Amino Acid Analysis

Marfey's method is a widely used and highly successful technique for the indirect High-Performance Liquid Chromatography (HPLC) resolution of amino acid enantiomers. akjournals.com The original reagent, developed by Marfey in 1984, is 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA or FDNP-L-Ala-NH2). akjournals.comacs.orgnih.gov This method involves the derivatization of the amino group of an amino acid with Marfey's reagent. acs.org The reagent's chiral handle (the L-alaninamide moiety) reacts with the D- and L-amino acids in the sample to create diastereomers. akjournals.com These diastereomers can then be separated and quantified using reversed-phase HPLC with UV detection, typically at 340 nm. acs.org

One of the significant advantages of Marfey's method is the commercial availability of both enantiomers of the derivatizing agent (L-FDAA and D-FDAA). acs.org This allows for the confident assignment of absolute configuration, as the derivatization of an L-amino acid with D-FDAA produces a diastereomer that is chromatographically equivalent to the derivative of a D-amino acid with L-FDAA. acs.org

Over the years, numerous variants of Marfey's reagent have been synthesized to improve resolution, sensitivity, and applicability to a wider range of amino acids, including non-proteinogenic ones. nih.govnih.govresearchgate.net These variants typically involve replacing the L-alaninamide group with other L- or D-amino acid amides. akjournals.comnih.gov The goal is to enhance the separation of diastereomers for specific analytical challenges. akjournals.comakjournals.com For instance, researchers have developed variants using L-valinamide (FDNP-L-Val-NH2), L-leucinamide (FDNP-L-Leu-NH2), L-prolinamide (FDNP-L-Pro-NH2), and others. akjournals.comakjournals.com More recent developments include variants with π-rich rings, such as L-tryptophanamide (l-FDTA), designed to enhance intramolecular interactions and improve separation. acs.orgconsensus.app

Table 1: Selected Variants of Marfey's Reagent and Their Applications

| Reagent Name | Abbreviation | Chiral Auxiliary | Key Findings/Applications |

|---|---|---|---|

| Marfey's Reagent | L-FDAA / FDNP-L-Ala-NH2 | L-Alaninamide | The original reagent, widely used for the resolution of amino acid enantiomers. akjournals.comacs.org |

| Marfey's Reagent Variant | D-FDAA / FDNP-D-Ala-NH2 | D-Alaninamide | Commercially available enantiomer used to confirm stereochemistry. acs.org |

| Leucine Variant | L-FDLA / FDNP-L-Leu-NH2 | L-Leucinamide | Used in the "advanced Marfey's method" for improved ESIMS detection. acs.org |

| Methionine Variant | FDNP-L-Met-NH2 | L-Methioninamide | Showed better separation for most of the twenty-six α-amino acids tested compared to the original Marfey's reagent. akjournals.comakjournals.com |

| Phenylglycine Variant | FDNP-D-Phg-NH2 | D-Phenylglycinamide | Provided excellent separation for serine and asparagine where other reagents performed poorly. akjournals.comakjournals.com |

Other Chiral Derivatizing Agents (CDAs) and Optimization of Derivatization Conditions

While Marfey's reagent and its variants are powerful tools, a variety of other chiral derivatizing agents (CDAs) have been developed for the enantioseparation of amino acids. researchgate.netnih.gov The choice of CDA often depends on the specific amino acid, the complexity of the sample matrix, and the desired detection method (e.g., UV, fluorescence, or mass spectrometry). nih.govmdpi.com

Commonly used CDAs include:

o-Phthalaldehyde (OPA) in combination with a chiral thiol, such as N-isobutyryl-L-cysteine (IBLC) or N-isobutyryl-D-cysteine (IBDC). This combination forms highly fluorescent isoindole derivatives, allowing for sensitive detection. researchgate.netnih.gov

(+)- or (-)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) reacts with amino acids to form diastereomers that can be separated. It is a common reagent used in various studies for chiral discrimination. mdpi.com Direct chiral separation of FLEC-derivatized amino acids has also been achieved using capillary electrophoresis with cyclodextrins as chiral selectors. oup.comoup.com

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) is another CDA used for the derivatization of amino acids, enabling their separation and analysis. nih.gov

(S)-N-(4-Nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) has been shown to be particularly effective for the separation of certain stereoisomers, such as those of β-methoxytyrosine. nih.gov

The success of any derivatization strategy hinges on the careful optimization of reaction conditions. Key parameters that must be optimized include:

Reaction Time and Temperature : Derivatization reactions can range from minutes to hours and from room temperature to elevated temperatures. mdpi.comnih.gov For example, derivatization with N-fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydride can be completed in 5 minutes at room temperature. oup.com Microwave irradiation has been explored to significantly reduce derivatization times, often to 60-90 seconds. science.gov

pH and Buffer : The reaction is typically carried out in a basic medium, often using a borate (B1201080) buffer or sodium bicarbonate solution, to facilitate the nucleophilic attack of the amino group on the reagent. acs.orgoup.com

Reagent Concentration : An excess of the derivatizing reagent is generally used to ensure the complete derivatization of the analyte. nih.gov The optimal molar ratio of the reagent to the amino acid must be determined experimentally. mdpi.com

Solvent : The choice of solvent (e.g., acetone, acetonitrile) is crucial for dissolving both the analyte and the reagent and for facilitating the reaction. mdpi.comoup.com

For instance, in a method for the chromatographic determination of N-acetyl-DL-tryptophan in human albumin solutions, N-Formyl-dl-tryptophan was used as the internal standard. nih.gov The separation was achieved on a reversed-phase column with UV detection, after deproteinization and extraction with methanol. nih.gov This application underscores the role of N-Formyl-dl-tryptophan in analytical methodologies, where its own accurate characterization would rely on the principles of chiral derivatization and optimized chromatographic separation.

Table 2: Overview of Other Chiral Derivatizing Agents (CDAs) for Amino Acid Analysis

| Chiral Derivatizing Agent (CDA) | Abbreviation | Principle/Detection Method | Typical Reaction Conditions |

|---|---|---|---|

| o-Phthalaldehyde / N-isobutyryl-L-cysteine | OPA/IBLC | Forms fluorescent isoindole derivatives for sensitive detection. researchgate.netnih.gov | Reaction with amino acids in the presence of the chiral thiol. researchgate.net |

| 1-(9-Fluorenyl)ethyl chloroformate | FLEC | Forms diastereomers detectable by UV or fluorescence. mdpi.com | Used for pre-column derivatization; can also be used for in-capillary labeling in CE. oup.commdpi.com |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Forms diastereomeric thiourea (B124793) derivatives. nih.gov | Reaction with the amino group under basic conditions. nih.gov |

| (S)-N-(4-Nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | Forms diastereomeric urethane (B1682113) derivatives. nih.gov | Effective for separating specific or unusual amino acid isomers. nih.gov |

Vii. Research Applications and Directions in Chemical Biology

N-Formyl-dl-Tryptophan as a Biochemical Probe in Metabolic Pathway Studies

N-Formyl-dl-tryptophan serves as a crucial reference compound and biochemical probe for investigating the kynurenine (B1673888) pathway, which is responsible for over 95% of tryptophan metabolism. preprints.orgmdpi.comspandidos-publications.com The initial and rate-limiting step of this pathway is the oxidation of L-tryptophan to N-formyl-L-kynurenine, a reaction catalyzed by the heme-containing dioxygenase enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). spandidos-publications.comnih.govnih.govnih.govrsc.org Subsequently, N-formyl-L-kynurenine is hydrolyzed by formamidase (also known as kynurenine formamidase) to form L-kynurenine. spandidos-publications.comnih.govmdpi.commdpi.com

Researchers utilize N-Formyl-dl-tryptophan and its L-isomer intermediate, N-formyl-L-kynurenine, to:

Elucidate Enzyme Mechanisms: Studying the formation of N-formyl-L-kynurenine is central to understanding the catalytic cycle of IDO and TDO enzymes. nih.govnih.gov Mass spectrometry has been used to identify reaction intermediates, suggesting a ring-opening mechanism for the conversion of tryptophan to N-formylkynurenine. nih.gov

Trace Metabolic Flux: Stable isotope-labeled tryptophan is used to trace the flow of this amino acid through various metabolic routes, including the kynurenine pathway. isotope.com The appearance of labeled N-formyl-kynurenine and its downstream metabolites allows for the quantitative analysis of pathway activity under different physiological or pathological conditions. isotope.comfrontiersin.org

Develop Analytical Standards: Pure N-Formyl-dl-tryptophan serves as an analytical standard in research for the accurate identification and quantification of its metabolically produced counterpart, N-formyl-L-kynurenine, in biological samples using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. frontiersin.org

The use of such probes is critical for evaluating cellular processes, functional rates of flux, and the impact of various stimuli on tryptophan metabolism. isotope.com

Investigating Regulatory Mechanisms of Tryptophan Metabolism via N-Formyl-dl-Tryptophan Intermediates

The conversion of tryptophan to N-formyl-L-kynurenine is the principal regulatory checkpoint of the kynurenine pathway. nih.govnih.govfrontiersin.orgnih.gov The enzymes responsible, IDO1 and TDO, are the rate-limiting catalysts, and their expression and activity are tightly controlled, thereby dictating the pace of tryptophan degradation. spandidos-publications.comrsc.orgfrontiersin.org

Key Regulatory Aspects:

Enzyme Induction: IDO1 expression is notably induced by pro-inflammatory cytokines, particularly interferon-gamma (IFN-γ), in various cells, including immune cells like macrophages and dendritic cells. nih.govgoogle.com This links the initiation of the kynurenine pathway directly to the immune response.

Tryptophan Depletion: The activation of IDO1 leads to a localized depletion of tryptophan. nih.govnih.gov This starvation effect can suppress the proliferation of T-lymphocytes, which are highly sensitive to tryptophan availability, leading to T-cell anergy and apoptosis. mdpi.comfrontiersin.org

Metabolite-Mediated Regulation: The generation of N-formyl-L-kynurenine is the first step in producing a cascade of immunomodulatory metabolites, collectively known as kynurenines. mdpi.comnih.govdovepress.com These downstream products, such as kynurenine and 3-hydroxyanthranilic acid, can further modulate immune cell function, for instance, by promoting the formation of regulatory T-cells (Tregs). mdpi.com

This metabolic checkpoint is a critical mechanism in immune tolerance, preventing excessive immune reactions and playing a role in maternal-fetal tolerance, tumor immune evasion, and chronic infections. mdpi.comnih.govgoogle.com The investigation of N-formyl-L-kynurenine formation is therefore central to understanding these complex regulatory networks.

| Enzyme | Location/Expression | Inducer/Activator | Regulatory Role in Tryptophan Metabolism |

| Indoleamine 2,3-dioxygenase (IDO1) | Widely expressed in immune cells (e.g., dendritic cells, macrophages), placenta, and various tissues; overexpressed in many tumors. frontiersin.orgnih.govdovepress.com | IFN-γ, other cytokines | Catalyzes the rate-limiting step of tryptophan catabolism, leading to local tryptophan depletion and production of immunosuppressive metabolites. nih.govnih.gov |

| Tryptophan 2,3-dioxygenase (TDO) | Primarily expressed in the liver. preprints.orgdovepress.com | Glucocorticoids | Regulates systemic tryptophan levels. preprints.org |

| Kynurenine Formamidase (AFMID) | Various tissues, acts immediately after IDO/TDO. preprints.orgmdpi.com | N/A | Rapidly hydrolyzes N-formyl-L-kynurenine to L-kynurenine, the central branch point of the pathway. preprints.orgmdpi.commdpi.com |

This table provides an interactive overview of the key enzymes involved in the initial stages of tryptophan catabolism via the kynurenine pathway.

N-Formyl-dl-Tryptophan and Analogues in Enzyme Modulator Design Research

Given the critical role of the IDO1-mediated conversion of tryptophan to N-formyl-L-kynurenine in immune suppression, particularly in oncology, significant research has focused on designing molecules that can modulate this enzyme's activity. nih.govrsc.org Tryptophan analogues are a major class of compounds developed as potential inhibitors or mechanistic probes for IDO1. nih.govrsc.org

The design strategy for these modulators often involves modifying the core tryptophan structure to:

Compete with the Natural Substrate: Many analogues are designed to bind to the active site of IDO1, acting as competitive inhibitors. rsc.org

Intercept Catalytic Intermediates: Some research aims to create analogues that mimic and intercept putative intermediates in the enzymatic reaction, providing deeper insight into the catalytic mechanism. nih.govrsc.orgrsc.org

This research has led to the development of several tool compounds and clinical candidates. While N-Formyl-dl-tryptophan itself is not an inhibitor, it serves as a structural basis and reference for the products of the reaction that inhibitors aim to prevent.

| Tryptophan Analogue/Inhibitor | Structural Modification/Basis | Research Finding/Application |

| 1-Methyl-tryptophan (1-MT) | Methylation at the indole (B1671886) nitrogen. rsc.org | A well-known competitive IDO inhibitor used extensively as a research tool to study the effects of IDO blockade in vitro and in vivo. rsc.orggoogle.com |

| Indoximod (1-methyl-D-tryptophan) | The D-isomer of 1-methyl-tryptophan. rsc.org | An IDO1 pathway inhibitor that entered clinical trials, believed to reverse tryptophan depletion-mediated immunosuppressive effects. rsc.org |

| Epacadostat (INCB024360) | A non-substrate analogue inhibitor. rsc.org | A potent and selective IDO1 inhibitor that advanced to late-stage clinical trials, particularly in combination with checkpoint inhibitors. rsc.org |

| α,β-Cyclopropyl Tryptophan | Designed to intercept putative intermediates in IDO1 metabolism. nih.gov | Synthesized as a potential mechanistic probe, though it showed unexpected instability, limiting its biological application. nih.gov |

This interactive table summarizes key examples of tryptophan analogues that have been designed and studied as modulators of IDO1 activity.

Strategies for Biomanufacturing and Industrial Production of Tryptophan Derivatives

The industrial production of tryptophan and its valuable derivatives relies heavily on modern biotechnology, particularly microbial fermentation and enzymatic synthesis. frontiersin.orgresearchgate.netnih.gov These methods are generally preferred over chemical synthesis, which can be expensive and harsh, or extraction from natural sources, which may be limited by rarity. frontiersin.orgnih.gov

Core Biomanufacturing Strategies:

Metabolic Engineering: This approach involves genetically modifying the metabolic pathways of microorganisms, such as Escherichia coli and Corynebacterium glutamicum. researchgate.netnih.govdntb.gov.ua By overexpressing key enzymes in the tryptophan biosynthesis pathway and knocking out competing pathways, production yields of tryptophan can be significantly increased.

Synthetic and Systems Biology: These disciplines are used in concert with metabolic engineering to reconstruct and optimize artificial biosynthetic pathways. frontiersin.orgresearchgate.net This allows for the de novo production of specific tryptophan derivatives that may not be naturally produced by the host organism.

Enzymatic Synthesis: Isolated enzymes can be used as catalysts for specific reactions. d-nb.inforesearchgate.net For instance, tryptophanase can be used to produce indole from tryptophan, which can then be converted into other derivatives. frontiersin.orgnih.gov This method allows for high specificity and can be used to produce isotopically labeled compounds for research. d-nb.info

These strategies have been successfully applied to produce a range of high-value tryptophan derivatives, including:

5-Hydroxytryptophan (5-HTP): A precursor to serotonin (B10506) and melatonin. frontiersin.orgnih.gov

Serotonin: A key neurotransmitter. frontiersin.orgnih.gov

Indigo and Indirubin: Dyes with potential pharmaceutical applications. frontiersin.orgdntb.gov.ua

Halogenated Tryptophans: Such as 7-chloro-tryptophan, used in agrochemicals and as precursors for therapeutic peptides. nih.govdntb.gov.ua

While not a primary industrial target itself, the knowledge and platforms developed for these compounds could be adapted for the large-scale synthesis of N-Formyl-dl-tryptophan if a specific large-scale application were identified.

Q & A

Q. What are the key physicochemical properties of N-Formyl-DL-tryptophan, and how do they influence experimental design?

Methodological Answer:

- Structural Properties : Molecular formula (C₁₂H₁₂N₂O₃), molecular weight (232.24 g/mol), and CAS number (27520-72-5) are critical for compound identification .

- Stability : The compound is light-sensitive and requires storage at -20°C under inert conditions to prevent degradation .

- Analytical Techniques : Use HPLC for purity assessment, NMR for structural confirmation, and mass spectrometry for molecular weight validation .

Q. How can researchers ensure reproducibility in synthesizing N-Formyl-DL-tryptophan?

Methodological Answer:

- Follow protocols using formic acid derivatives (e.g., formyl chloride) for formylation of DL-tryptophan.

- Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH (pKa ~3.82) to avoid side reactions .

- Validate synthesis outcomes with comparative spectral data from NIST or peer-reviewed studies .

Advanced Research Questions

Q. What mechanistic insights link N-Formyl-DL-tryptophan to immune regulation via indoleamine 2,3-dioxygenase (IDO) pathways?

Methodological Answer:

- Hypothesis Testing : Use knockout IDO murine models to compare T-cell activity in the presence/absence of N-Formyl-DL-tryptophan .

- Metabolite Analysis : Quantify kynurenine pathway intermediates (e.g., LC-MS/MS) to assess tryptophan catabolism rates .

- Contradiction Resolution : Address conflicting data on IDO substrate specificity by testing enantiomeric purity (DL vs. L-form) .

Q. How can researchers resolve discrepancies in reported stability data for N-Formyl-DL-tryptophan?

Methodological Answer:

- Controlled Stability Studies : Compare degradation kinetics under varying storage conditions (e.g., temperature, light exposure) using accelerated stability testing .

- Data Harmonization : Cross-reference findings with standardized databases like NIST Chemistry WebBook to identify outliers .

- Statistical Analysis : Apply multivariate regression to isolate factors (e.g., humidity, solvent choice) contributing to variability .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships involving N-Formyl-DL-tryptophan?

Methodological Answer:

- Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.

- Power Analysis : Pre-determine sample size using pilot data to ensure statistical robustness .

- Software Tools : Use GraphPad Prism or R packages (e.g.,

drc) for curve fitting and error propagation analysis .

Q. How should researchers design studies to investigate enantiomer-specific effects of DL-tryptophan derivatives?

Methodological Answer:

- Chiral Separation : Employ chiral HPLC or capillary electrophoresis to isolate D- and L-forms .

- Biological Assays : Compare immune modulation (e.g., T-cell proliferation assays) between enantiomers .

- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including blinding and randomization .

Data Contradiction & Interpretation

Q. How can conflicting reports on the role of N-Formyl-DL-tryptophan in cancer immunotherapy be reconciled?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., tumor type-specific effects) .

- Mechanistic Studies : Use CRISPR-edited cell lines to dissect IDO-independent pathways (e.g., aryl hydrocarbon receptor activation) .

- Collaborative Validation : Share reagents and protocols via open science platforms to reduce batch-to-batch variability .

Chemical Property Comparison Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.